molecular formula C9H15NO3 B8761161 Ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate

Ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate

Cat. No. B8761161
M. Wt: 185.22 g/mol
InChI Key: MZEOOTBCIMYLSX-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

To a solution of crude 5-oxa-6-aza-spiro[3.4]oct-6-ene-7-carboxylic acid ethyl ester (7.5 g, <40.9 mmol) in tetrahydrofuran (270 mL) at 0° C. was slowly added a solution of borane-dimethyl sulfide complex (10 M in THF, 16.4 mL, 164 mmol). The reaction was allowed to warm to room temperature overnight then recooled to 0° C., and quenched by the careful addition of water. The mixture was diluted with ethyl acetate, washed with water and brine, dried (MgSO4), and concentrated to yield a large amount of white solids. These solids were thoroughly triturated three times with dichloromethane (150 mL). The combined dichloromethane washings were concentrated and the resulting oil was purified by flash chromatography to yield 5-oxa-6-aza-spiro[3.4]octane-7-carboxylic acid ethyl ester (1.08 g, 29% over 2 steps). 1H-NMR: 400 MHz, (CDCl3) δ: 8.01-7.95 (br, 1H), 4.39-4.28 (m, 2H), 4.18-4.10 (m, 1H), 2.80-2.75 (m, 1H), 2.62-2.49 (m, 2H), 2.37-2.29 (m, 1H), 2.25-2.17 (m, 1H), 2.13-1.95 (m, 1H), 1.88-1.79 (m, 1H), 1.68-1.56 (m, 1H), 1.34 (t, J=7.1 Hz, 3H) ppm.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH2:13][C:9]2([CH2:12][CH2:11][CH2:10]2)[O:8][N:7]=1)=[O:5])[CH3:2].CSC.B>O1CCCC1>[CH2:1]([O:3][C:4]([CH:6]1[CH2:13][C:9]2([CH2:10][CH2:11][CH2:12]2)[O:8][NH:7]1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=NOC2(CCC2)C1
Name
Quantity
16.4 mL
Type
reactant
Smiles
CSC.B
Name
Quantity
270 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then recooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by the careful addition of water
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a large amount of white solids
CUSTOM
Type
CUSTOM
Details
These solids were thoroughly triturated three times with dichloromethane (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined dichloromethane washings were concentrated
CUSTOM
Type
CUSTOM
Details
the resulting oil was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1NOC2(CCC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.